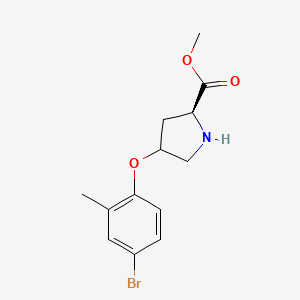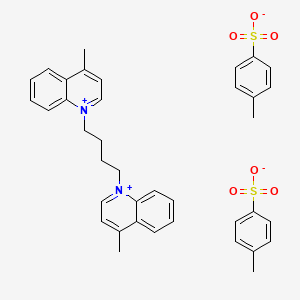
1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate
説明
1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate (BMQMS) is an organic compound with a wide range of applications in scientific research. It is a quaternary ammonium salt, which is composed of two quinoline-based moieties, 1,1'-(butane-1,4-diyl)bis(4-methylquinolin-1-ium) and 4-methylbenzenesulfonate. BMQMS is a highly water-soluble compound and is used as a surfactant and emulsifier in various applications. It has been used in numerous biochemical and physiological studies, and its unique properties have enabled it to be used in a variety of lab experiments.
科学的研究の応用
1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been used in a variety of scientific research applications, including cell culture, drug delivery, and protein engineering. In cell culture, this compound has been used as a surface-active agent to improve the efficiency of cell attachment, growth, and proliferation. In drug delivery, this compound has been used as a surfactant to improve the solubility of drugs, allowing them to be more easily absorbed by the body. Additionally, this compound has been used in protein engineering to modify the surface properties of proteins, allowing them to be more easily manipulated.
作用機序
1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate acts as a surfactant and emulsifier, which allows it to improve the solubility of drugs and proteins. The quaternary ammonium salt moiety of this compound is hydrophilic and interacts with water molecules, while the 4-methylbenzenesulfonate moiety is hydrophobic and interacts with non-polar molecules. This allows this compound to solubilize hydrophobic molecules, such as drugs and proteins, and improve their solubility in aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the application. In cell culture, this compound has been shown to improve the efficiency of cell attachment, growth, and proliferation. In drug delivery, this compound has been shown to improve the solubility of drugs, allowing them to be more easily absorbed by the body. Additionally, this compound has been shown to modify the surface properties of proteins, allowing them to be more easily manipulated.
実験室実験の利点と制限
One of the main advantages of using 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate in lab experiments is its high solubility in aqueous solutions. This allows this compound to be used in a variety of applications, such as cell culture and drug delivery, where it can improve the efficiency of cell attachment, growth, and proliferation. Additionally, this compound can be used to modify the surface properties of proteins, allowing them to be more easily manipulated.
However, this compound also has some limitations. For example, this compound is not very stable in acidic environments and can be degraded by strong acids. Additionally, this compound can be toxic to cells, so it should be used with caution.
将来の方向性
The applications of 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate are still being explored, and there are a number of potential future directions. For example, this compound could be used in gene delivery systems to improve the efficiency of gene transfer. Additionally, this compound could be used in tissue engineering to improve the efficiency of cell attachment and growth. Additionally, this compound could be used in drug delivery systems to improve the solubility and absorption of drugs. Finally, this compound could be used in protein engineering to modify the surface properties of proteins, allowing them to be more easily manipulated.
特性
IUPAC Name |
4-methylbenzenesulfonate;4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2.2C7H8O3S/c1-19-13-17-25(23-11-5-3-9-21(19)23)15-7-8-16-26-18-14-20(2)22-10-4-6-12-24(22)26;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-6,9-14,17-18H,7-8,15-16H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPGNOQMPYACHP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)CCCC[N+]3=CC=C(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


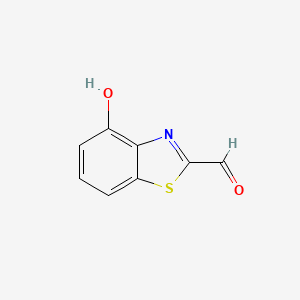



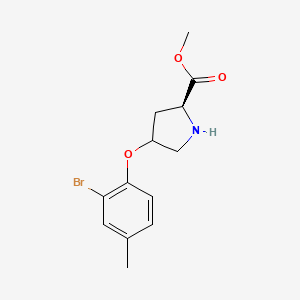
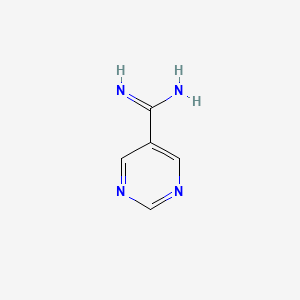

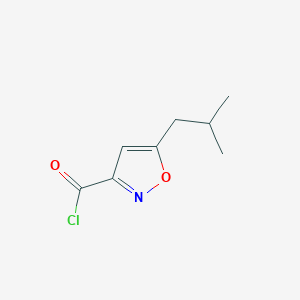
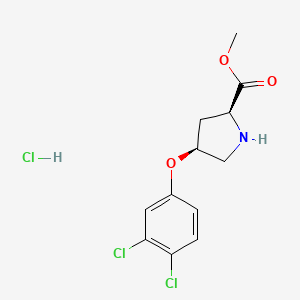
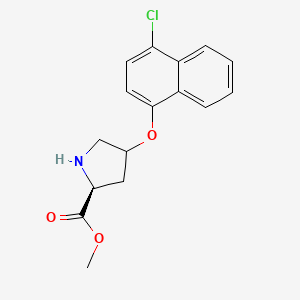
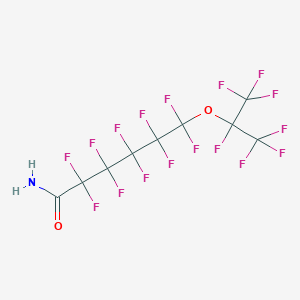
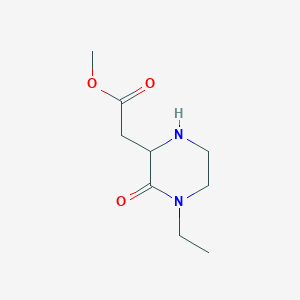
![5-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1388825.png)
